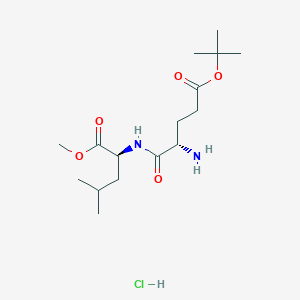

H-Glu(otbu)-leu-ome hcl

Description

BenchChem offers high-quality H-Glu(otbu)-leu-ome hcl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about H-Glu(otbu)-leu-ome hcl including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C16H31ClN2O5 |

|---|---|

Molecular Weight |

366.9 g/mol |

IUPAC Name |

methyl (2S)-2-[[(2S)-2-amino-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoyl]amino]-4-methylpentanoate;hydrochloride |

InChI |

InChI=1S/C16H30N2O5.ClH/c1-10(2)9-12(15(21)22-6)18-14(20)11(17)7-8-13(19)23-16(3,4)5;/h10-12H,7-9,17H2,1-6H3,(H,18,20);1H/t11-,12-;/m0./s1 |

InChI Key |

VTHAXQMWKMFKIK-FXMYHANSSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)OC)NC(=O)[C@H](CCC(=O)OC(C)(C)C)N.Cl |

Canonical SMILES |

CC(C)CC(C(=O)OC)NC(=O)C(CCC(=O)OC(C)(C)C)N.Cl |

sequence |

XL |

Origin of Product |

United States |

Foundational & Exploratory

H-Glu(otbu)-leu-ome hcl stability and storage conditions

An In-Depth Technical Guide to the Stability and Storage of H-Glu(OtBu)-Leu-OMe HCl

Abstract

H-Glu(OtBu)-Leu-OMe HCl is a pivotal dipeptide derivative utilized extensively in peptide synthesis and drug discovery. As a protected building block, its purity and stability are paramount to the success of subsequent synthetic steps and the integrity of the final product. This technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive analysis of the chemical properties, stability profile, and optimal storage conditions for H-Glu(OtBu)-Leu-OMe HCl. We will delve into the intrinsic stability conferred by its constituent protecting groups—the tert-butyl (OtBu) ester and methyl (OMe) ester—and the hydrochloride salt, while also exploring the primary degradation pathways influenced by temperature, moisture, and pH. This guide offers field-proven protocols for handling, storage, and analytical assessment to ensure the long-term viability and performance of this critical reagent.

Chemical Profile and Intrinsic Stability

A foundational understanding of the molecular architecture of H-Glu(OtBu)-Leu-OMe HCl is essential to appreciating its stability characteristics. Each functional group serves a specific purpose in synthetic chemistry and contributes uniquely to the overall stability of the molecule.

Structural Breakdown and Functionality Analysis

The molecule is comprised of four key regions, each with distinct chemical properties that dictate its behavior under various conditions.

Caption: Major degradation pathways for H-Glu(OtBu)-Leu-OMe HCl.

-

Acid-Catalyzed Hydrolysis of the tert-Butyl Ester: In the presence of strong acids, the side-chain OtBu ester is cleaved to yield a free carboxylic acid, releasing isobutene. This is the most likely degradation pathway if the material is exposed to acidic contaminants.

-

Base-Catalyzed Hydrolysis (Saponification) of the Methyl Ester: Exposure to basic conditions or simply moisture over time (as water can act as a weak nucleophile) will hydrolyze the C-terminal methyl ester to a carboxylate, releasing methanol.

-

Diketopiperazine (DKP) Formation: If the N-terminal hydrochloride salt is neutralized to the free amine, the molecule is primed for rapid intramolecular cyclization. The N-terminal amine attacks the C-terminal ester carbonyl, forming a stable six-membered ring (a diketopiperazine) and eliminating methanol. This is a common and often irreversible degradation pathway for dipeptide esters. The HCl salt is the primary defense against this reaction.

-

Peptide Bond Hydrolysis: Under more forcing conditions, such as prolonged heating in either strongly acidic or basic aqueous solutions, the central amide bond can be hydrolyzed, breaking the dipeptide into its constituent amino acid derivatives.

Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is the most effective strategy for ensuring the long-term stability and purity of H-Glu(OtBu)-Leu-OMe HCl.

Long-Term Storage of Lyophilized Solid

For storage periods extending beyond several weeks, the lyophilized solid should be maintained under the following conditions:

| Parameter | Recommendation | Rationale |

| Temperature | -20°C or colder (e.g., -80°C) | Minimizes the kinetic rate of all potential degradation reactions. [1][2][3] |

| Atmosphere | Tightly sealed container, under inert gas (Argon or Nitrogen) | Prevents exposure to atmospheric moisture and oxygen. Inert gas displaces reactive air. [4][5] |

| Environment | In a desiccator, protected from light | Provides a secondary barrier against moisture and prevents potential light-induced degradation. [2][6] |

Short-Term Storage and Handling of Solid Compound

When accessing the compound for experimental use, the following self-validating protocol must be followed to prevent contamination of the bulk supply.

Protocol: Weighing the Lyophilized Compound

-

Transfer the sealed primary container from the freezer to a desiccator at room temperature.

-

Allow the container to equilibrate to ambient temperature for at least 30-60 minutes. Causality: This critical step prevents atmospheric moisture from condensing onto the cold, hygroscopic solid when the container is opened. [1][7][6]3. In a well-ventilated area, briefly open the container and quickly weigh the desired amount of peptide into a separate, tared vessel.

-

Before resealing the primary container, gently flush the headspace with a stream of dry inert gas (e.g., nitrogen or argon).

-

Seal the primary container tightly, reinforce with paraffin film if necessary, and immediately return it to the recommended long-term storage conditions (-20°C or colder).

Storage of Stock Solutions

Core Directive: The long-term storage of peptides in solution is strongly discouraged due to significantly increased degradation rates. [1][2]Solutions should be prepared fresh whenever possible. If short-term storage is absolutely necessary, the following guidelines apply:

| Parameter | Recommendation | Rationale |

| Duration | < 1 week | Peptide stability in solution is limited, even when frozen. [1] |

| Temperature | -80°C is highly preferred over -20°C | Vitrification at -80°C better immobilizes reactants, slowing hydrolysis and other reactions. [8] |

| Solvent | Aprotic organic solvent (e.g., DMSO, DMF) or slightly acidic buffer (pH 5-6) | Aprotic solvents lack the water needed for hydrolysis. Acidic buffers prevent base-catalyzed degradation and DKP formation. [2] |

| Preparation | Aliquot into single-use volumes | This is the most effective way to avoid repeated freeze-thaw cycles, which can physically damage the peptide and introduce moisture. [2][6] |

Analytical Methods for Stability and Purity Assessment

A robust analytical strategy is crucial for validating the purity of a new batch of H-Glu(OtBu)-Leu-OMe HCl and for conducting formal stability studies. A multi-pronged approach using orthogonal techniques is best practice. [9]

Protocol: Purity Determination by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the gold standard for assessing peptide purity, capable of separating the main compound from closely related impurities. [10][11][12] Objective: To quantify the purity of H-Glu(OtBu)-Leu-OMe HCl and detect potential degradation products.

Methodology:

-

Sample Preparation:

-

Accurately prepare a stock solution of the peptide in a suitable solvent (e.g., 0.1% TFA in water/acetonitrile) to a final concentration of 1 mg/mL.

-

Filter the sample through a 0.22 µm syringe filter to remove particulates.

-

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.

-

Gradient: A linear gradient from ~5-95% Mobile Phase B over 20-30 minutes is a typical starting point and should be optimized to achieve good resolution.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25-30 °C.

-

Detection: UV absorbance at 214 nm and 280 nm. The peptide bond absorbs strongly at ~214 nm, making it suitable for detecting all peptide-related species. [11]

-

-

Data Analysis:

-

Integrate the peak areas of all detected peaks in the chromatogram.

-

Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.

-

Mass spectrometry (LC-MS) can be coupled to HPLC to identify the masses of impurity peaks, correlating them with potential degradation products. [13]

-

Workflow: Comprehensive Stability Study Design

Caption: Workflow for a formal stability study of H-Glu(OtBu)-Leu-OMe HCl.

Conclusion

The chemical integrity of H-Glu(OtBu)-Leu-OMe HCl is intrinsically linked to a disciplined approach to its storage and handling. The molecule's stability is governed by the lability of its ester protecting groups and the protective nature of its N-terminal hydrochloride salt. Degradation is primarily driven by exposure to moisture, temperature extremes, and inappropriate pH conditions. By implementing the recommended protocols—long-term storage at -20°C or below in a desiccated, inert environment, and meticulous handling practices—researchers can significantly extend the shelf-life of this reagent and ensure its reliable performance in sensitive synthetic applications. Regular analytical verification by RP-HPLC remains the cornerstone of quality control, providing the ultimate assurance of purity and stability.

References

- Benchchem. An In-depth Technical Guide to t-Butyl Ester Protecting Group Chemistry for Researchers and Drug Development Professionals. Benchchem.

- Benchchem. An In-depth Technical Guide to Tert-Butyl Ester Side Chain Protection. Benchchem.

- MedChemExpress. H-Glu(OtBu)-OMe.

- ECHEMI. H-GLU(OTBU)

- Benchchem. A Comparative Guide to Analytical Methods for Determining the Purity of CDI-Synthesized Peptides. Benchchem.

- Apollo Scientific. H-Glu(OtBu)

- Bachem. Safety data sheet H-Glu(OtBu)-OtBu · HCl. Bachem.

- AAPPTec.

- Organic Chemistry Portal. tert-Butyl Ethers. Organic Chemistry Portal.

- Gyros Protein Technologies. Peptide Purity & Yield Optimizing in SPPS | PurePep Blog. Gyros Protein Technologies.

- Reddit. Most labile ester protecting group? : r/chemistry. Reddit.

- Benchchem. Application Notes and Protocols for the Synthesis of Dipeptides using Glycine Ethyl Ester Hydrochloride. Benchchem.

- AltaBioscience. Peptide Purification and Product Analysis. AltaBioscience.

- Nature Communications. Amide-to-ester substitution as a stable alternative to N-methylation for increasing membrane permeability in cyclic peptides.

- LifeTein. Peptide Synthesis: Handling and Storage of Synthetic Peptides. LifeTein.

- Oxford Learning Link. Appendix 6: Protecting groups. Oxford University Press.

- AKSci. H-Glu(OtBu)-OMe.

- Bachem. Handling and Storage Guidelines for Peptides. Bachem.

- ACS Publications. Fmoc-Based Synthesis of Peptide Thioesters for Native Chemical Ligation Employing a tert-Butyl Thiol Linker | Organic Letters.

- CORE. A method for the deprotonation of hydrochloride salts of peptide esters to free amin. CORE.

- GenScript. Peptide Storage and Handling Guidelines. GenScript.

- Guidechem. H-GLU(OTBU)-LEU-OME HCL 85101-25-3 wiki. Guidechem.

- Reddit. Is it possible to synthesise amino acid esters and isolate them not as a hydrochloride salt i.e. as a free amine? : r/chemhelp. Reddit.

- Benchchem. A Comparative Analysis of H-Glu-OMe and H-Glu(OtBu)-OH in Peptide Synthesis. Benchchem.

- Peptides. H-Glu(OtBu)-OMe HCl [6234-01-1]. Peptides.

- AAPPTEC. Handling and Storage of Peptides - FAQ. AAPPTEC.

- LCGC. New Strategy for Assessing Peak Purity of Pharmaceutical Peptides Using 2D-LC–MS.

- PekCura Labs. Understanding HPLC Analysis for Peptide Purity: A Researcher's Guide. PekCura Labs.

- Molport. H-Glu(OtBu)-Ome.

- ResearchGate. Deprotonation of hydrochloride salts of amino acid esters and peptide esters using commercial zinc dust | Request PDF.

- Genosphere Biotechnologies. Best Practices for Peptide Storage and Handling. Genosphere Biotechnologies.

- Chemistry LibreTexts. 26.7: Peptide Synthesis. Chemistry LibreTexts.

- Alfa Chemistry. Amino Acid Methyl Esters. Alfa Chemistry.

- PMC. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review.

- MDPI.

- ResearchGate. Examining protected amino methyl ester for peptide bond formation | Download Scientific Diagram.

- PMC. Leucine inhibits degradation of outer mitochondrial membrane proteins to adapt mitochondrial function.

Sources

- 1. bachem.com [bachem.com]

- 2. genscript.com [genscript.com]

- 3. lifetein.com [lifetein.com]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. echemi.com [echemi.com]

- 6. peptide.com [peptide.com]

- 7. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

- 11. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]

- 12. pekcuralabs.com [pekcuralabs.com]

- 13. chromatographyonline.com [chromatographyonline.com]

A Senior Application Scientist's Guide to the Role of Methyl Esters in Peptide Synthesis

Abstract: This in-depth technical guide provides a comprehensive analysis of the role of methyl esters in peptide synthesis. Moving beyond simple procedural descriptions, this document delves into the mechanistic underpinnings, strategic applications, and critical limitations of using methyl esters as carboxyl protecting groups. We will explore their formation, their utility in both solution-phase and specialized solid-phase strategies, and the significant challenges associated with their cleavage. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage a foundational yet nuanced tool in the art of peptide synthesis.

The Principle of Carboxyl Protection: A Strategic Imperative

In peptide synthesis, the controlled and sequential formation of amide bonds is paramount. Unprotected amino acids, with their bifunctional nature (a nucleophilic amine and an electrophilic carboxylic acid), would react indiscriminately under coupling conditions, leading to a chaotic mixture of oligomers and side products.[1] To enforce regioselectivity, the carboxyl group of the C-terminal amino acid (or peptide fragment) must be temporarily "masked" or "protected". This protection strategy serves three primary functions:

-

Preventing Intramolecular and Intermolecular Side Reactions: It blocks the carboxylate from acting as a nucleophile or participating in unwanted activation.[2]

-

Enhancing Solubility: Esterification of the polar carboxyl group can improve the solubility of amino acids and peptide intermediates in organic solvents commonly used for synthesis, such as DMF or DCM.[2]

-

Enabling Controlled Chain Elongation: It ensures that only the deprotected N-terminal amine of the growing peptide chain is available to react with the activated carboxyl group of the incoming amino acid.[3]

The methyl ester is one of the simplest and most classical forms of carboxyl protection, serving as a cornerstone in the development of solution-phase peptide synthesis.[4]

Formation of Amino Acid Methyl Esters

The conversion of a free amino acid into its methyl ester hydrochloride salt is a routine but critical first step. The choice of method is often dictated by desired yield, scale, and tolerance for harsh conditions.

Fischer Esterification (HCl/Methanol)

The classical approach involves bubbling anhydrous hydrogen chloride gas through a suspension of the amino acid in methanol.[2] While effective, this method's reliance on gaseous HCl can be operationally cumbersome and hazardous.

Thionyl Chloride (SOCl₂) Method

A more convenient alternative involves the use of thionyl chloride, which reacts with methanol in situ to generate HCl, driving the esterification.[5]

Trimethylchlorosilane (TMSCl) Method

A milder and highly efficient modern method utilizes trimethylchlorosilane (TMSCl) in methanol.[5] TMSCl reacts with methanol to produce HCl in a controlled manner, facilitating esterification at room temperature with high yields and minimal side products. This method's operational simplicity and effectiveness make it a preferred choice in many laboratories.

Sources

The Genesis and Evolution of Protected Dipeptides: A Technical Guide to Synthetic Methodologies and Reagent Efficacy

Executive Summary

The synthesis of peptides is fundamentally a battle against the bifunctional nature of amino acids. Without precise chemical control, the condensation of two amino acids yields a chaotic mixture of oligomers, homopolymers, and racemized byproducts. The discovery and refinement of protected dipeptides —molecules where the N-terminus, C-terminus, and reactive side chains are temporarily masked—transformed peptide chemistry from an unpredictable art into a highly scalable, automated science. This whitepaper explores the historical milestones of peptide protection, the mechanistic causality behind modern coupling reagents, and provides a field-validated protocol for synthesizing fully protected dipeptide building blocks used in contemporary drug development.

The Genesis of Peptide Synthesis: Overcoming Bifunctionality

In 1901, Emil Fischer and Ernest Fourneau achieved the first stepwise assembly of a dipeptide, glycylglycine (1)[1]. However, Fischer’s methods relied on highly reactive α -chloro acid chlorides, which were prone to racemization and offered no reversible way to mask the amine group[2].

The true paradigm shift occurred in 1932 when Bergmann and Zervas introduced the carbobenzoxy (Cbz or Z) group (1)[1].

-

Mechanistic Causality: The Cbz group was revolutionary because it was the first reversible protecting group. It could be cleanly removed via catalytic hydrogenolysis (Pd/C and H2 ) without hydrolyzing the newly formed, delicate peptide bond[3]. Furthermore, the urethane nature of the Cbz group suppressed the formation of oxazolone intermediates, effectively eliminating racemization during activation[4].

The Evolution of Orthogonal Protection Paradigms

While the Cbz group enabled Liquid-Phase Peptide Synthesis (LPPS), the requirement for hydrogenolysis limited its utility for peptides containing sulfur (which poisons palladium catalysts). This limitation drove the development of acid- and base-labile protecting groups.

The Boc/Bzl Era and the Birth of SPPS

In the late 1950s, Louis Carpino developed the tert-butyloxycarbonyl (Boc) group, an acid-labile urethane (5)[5]. This discovery paved the way for Bruce Merrifield’s Nobel Prize-winning invention of Solid-Phase Peptide Synthesis (SPPS) in 1963 (6)[6]. Merrifield anchored the C-terminus to an insoluble resin, allowing excess reagents to be washed away, driving coupling reactions to near 100% completion[7].

The Fmoc Revolution

The Boc strategy relied on a graduated acid lability: moderate acid (TFA) to remove the N- α Boc group, and dangerously strong acid (anhydrous HF) to cleave the peptide from the resin and remove side-chain benzyl (Bzl) groups[8]. To eliminate the need for toxic HF, Carpino introduced the 9-fluorenylmethoxycarbonyl (Fmoc) group in 1970 (9)[9].

-

Mechanistic Causality: Fmoc is cleaved via an E1cb elimination mechanism using a mild secondary amine (20% piperidine)[5]. This established true orthogonal protection : the N-terminus is deprotected with base, while the side chains (protected by tBu groups) and the resin linkage are cleaved with moderate acid (TFA)[10].

Caption: Comparison of Boc/Bzl and Fmoc/tBu orthogonal protection strategies.

Mechanistic Control of Peptide Bond Formation

Even with robust protecting groups, the activation of the carboxyl group must be carefully managed to prevent epimerization (racemization) of the α -carbon. Traditional carbodiimides like DCC often led to high racemization and insoluble urea byproducts[11].

The introduction of aminium/uronium salts, particularly HATU and HBTU , revolutionized coupling efficiency (12)[12].

-

Mechanistic Causality: HATU incorporates a 7-aza-benzotriazole moiety. The nitrogen atom at the 7-position exerts a neighboring group effect, acting as a hydrogen bond acceptor that pre-organizes the incoming amine, drastically accelerating the reaction and suppressing oxazolone-mediated racemization, even in sterically hindered sequences[11].

Quantitative Performance of Coupling Reagents

| Coupling Reagent | Chemical Class | Crude Purity (%) | Racemization Risk | Primary Application |

| DCC | Carbodiimide | 70–80% | High (requires HOBt) | Traditional LPPS / SPPS[13] |

| HBTU | Aminium | 85–90% | Low | Standard Fmoc SPPS[14] |

| HATU | Uronium/Aminium | >95% | Very Low | Hindered amino acids, difficult sequences[11] |

| COMU | Uronium | >95% | Very Low | Safer alternative to HATU, microwave SPPS[13] |

Experimental Methodology: Synthesis of a Fully Protected Dipeptide Building Block

In modern drug development (e.g., the synthesis of GLP-1 agonists), fully protected dipeptides are often synthesized as "building blocks" for convergent fragment condensation. To achieve this, the peptide must be cleaved from the resin without removing the Fmoc or side-chain protecting groups.

Objective: Synthesize a fully protected Fmoc-AA1-AA2-OH dipeptide using hyper-acid sensitive 2-Chlorotrityl chloride (2-CTC) resin.

Step-by-Step Protocol (Self-Validating System)

-

Resin Loading: Swell 1.0 eq of 2-CTC resin in anhydrous Dichloromethane (DCM). Add 1.2 eq of Fmoc-AA2-OH and 4.0 eq of N,N-Diisopropylethylamine (DIPEA).

-

Causality: DIPEA acts as a non-nucleophilic base to neutralize the HCl generated during the SN1 nucleophilic attack of the carboxylate onto the trityl chloride cation.

-

-

Capping: Add Methanol (MeOH) (DCM/MeOH/DIPEA 17:2:1) for 15 minutes.

-

Causality: MeOH caps any unreacted trityl chloride sites, preventing deletion sequences in subsequent steps.

-

-

Fmoc Deprotection: Treat the resin with 20% piperidine in Dimethylformamide (DMF) for 2 x 10 minutes. Wash extensively with DMF.

-

Coupling: Dissolve 3.0 eq of Fmoc-AA1-OH and 2.9 eq of HATU in DMF. Add 6.0 eq of DIPEA. Add the activated mixture to the resin and agitate for 45 minutes.

-

Validation Step (Kaiser Test): Remove a few resin beads, wash with ethanol, and apply ninhydrin reagents. Heat to 100°C for 3 minutes. A colorless bead indicates a self-validated complete coupling. A blue bead indicates unreacted primary amines, mandating a re-coupling cycle.

-

-

Mild Cleavage: Treat the resin with 1% TFA in DCM for 10 minutes. Filter immediately into a flask containing a neutralizing amount of pyridine.

-

Causality: 1% TFA is strong enough to break the highly labile 2-CTC ester linkage but far too weak to cleave the tBu side-chain protecting groups or the N-terminal Fmoc group.

-

-

Isolation: Evaporate the DCM, precipitate the protected dipeptide in cold diethyl ether, and lyophilize.

Caption: Workflow for synthesizing a fully protected dipeptide using 2-CTC resin.

Conclusion & Future Perspectives

The journey from Fischer’s unprotected glycylglycine to modern fully automated Fmoc-SPPS represents one of the most successful applications of protecting group chemistry in history. Today, protected dipeptides are not just laboratory curiosities; they are critical raw materials for the multi-kilogram synthesis of peptide therapeutics, such as proteasome inhibitors (e.g., bortezomib) and incretin mimetics. Future advancements in the field are currently focusing on green chemistry, such as the development of water-soluble Smoc protecting groups to eliminate the need for toxic solvents like DMF (15)[15].

References

-

Title: An introduction into peptide synthesis. Source: extremepeptides.com. URL: [Link]

-

Title: The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future. Source: connectsci.au. URL: [Link]

-

Title: Introduction to Peptide Synthesis. Source: nih.gov. URL: [Link]

-

Title: Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. Source: nih.gov. URL: [Link]

-

Title: Peptide Synthesis | Solid-Phase | SPPS. Source: vapourtec.com. URL: [Link]

-

Title: Sustainable Peptide Synthesis Enabled by a Transient Protecting Group. Source: d-nb.info. URL: [Link]

Sources

- 1. An introduction into peptide synthesis | Extreme Peptide [extremepeptides.com]

- 2. Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them - PMC [pmc.ncbi.nlm.nih.gov]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. api.dspace.spbu.ru [api.dspace.spbu.ru]

- 5. connectsci.au [connectsci.au]

- 6. vapourtec.com [vapourtec.com]

- 7. peptide.com [peptide.com]

- 8. api.pageplace.de [api.pageplace.de]

- 9. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ethz.ch [ethz.ch]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. bachem.com [bachem.com]

- 14. peptide.com [peptide.com]

- 15. d-nb.info [d-nb.info]

Strategic Utilization of H-Glu(OtBu)-Leu-OMe·HCl in Advanced Peptide Synthesis: A Technical Whitepaper

Executive Summary

The synthesis of complex therapeutic peptides, such as insulinotropic agents (e.g., GLP-1 analogues) and viral fusion inhibitors (e.g., Enfuvirtide/T-20), presents significant thermodynamic and kinetic challenges when utilizing traditional linear Solid-Phase Peptide Synthesis (SPPS). As a Senior Application Scientist, I have consistently observed that linear elongation beyond 30 amino acids inevitably leads to the accumulation of deletion sequences and insurmountable purification bottlenecks.

To circumvent these failure modes, the pharmaceutical industry has pivoted toward hybrid fragment condensation strategies[1]. At the core of this methodology is the strategic deployment of highly optimized dipeptide synthons, notably H-Glu(OtBu)-Leu-OMe·HCl . This whitepaper dissects the physicochemical rationale, mechanistic workflow, and self-validating protocols for integrating this critical building block into commercial-scale peptide manufacturing.

Structural Rationale & Orthogonal Protection Strategy

The molecular architecture of H-Glu(OtBu)-Leu-OMe·HCl (CAS: 85101-25-3) is not arbitrary; it is engineered to provide absolute regiocontrol during complex fragment assembly[2]. The causality behind its specific protecting groups dictates its utility:

-

The Hydrochloride (·HCl) Salt: The free N-terminal amine of a dipeptide is highly reactive. Storing it as a free base promotes spontaneous intramolecular cyclization, leading to diketopiperazine (DKP) formation and irreversible degradation. The HCl salt stabilizes the dipeptide indefinitely, requiring only in situ neutralization with a tertiary amine (e.g., DIPEA) prior to coupling.

-

The tert-Butyl (OtBu) Ester: The γ -carboxylic acid of the glutamic acid residue is protected as an OtBu ester. This provides orthogonal stability against the basic conditions required for C-terminal deprotection, while remaining highly labile to the final global deprotection using Trifluoroacetic Acid (TFA).

-

The Methyl (OMe) Ester: The C-terminus of the leucine residue is capped with a methyl ester. This prevents C-terminal polymerization during N-terminal elongation. Crucially, it can be selectively saponified using mild aqueous base to yield the free acid for subsequent fragment condensation without disturbing the Fmoc or OtBu groups.

Quantitative Data: Physicochemical Parameters

Summarized below are the core properties that dictate the solubility and handling of the synthon[2].

| Parameter | Value |

| Chemical Name | L-Glutamyl(O-tert-butyl)-L-leucine methyl ester hydrochloride |

| CAS Registry Number | 85101-25-3 |

| Molecular Formula | C 16 H 31 ClN 2 O 5 |

| Molecular Weight | 366.88 g/mol |

| Monoisotopic Mass | 366.19 Da |

| Topological Polar Surface Area | 108 Ų |

| Rotatable Bond Count | 11 |

Mechanistic Workflow: Hybrid Fragment Condensation

In a hybrid synthesis model, H-Glu(OtBu)-Leu-OMe·HCl serves as a foundational building block[3]. The workflow involves N-terminal elongation in solution, followed by selective C-terminal deprotection, and finally, convergent condensation to a larger resin-bound or solution-phase peptide fragment.

Workflow of H-Glu(OtBu)-Leu-OMe·HCl in fragment-based peptide synthesis.

Strategic Advantages over Linear Synthesis

The decision to utilize dipeptide blocks rather than stepwise linear synthesis is driven by empirical yield data and purification logistics[1].

| Parameter | Linear SPPS | Hybrid Fragment Condensation (Using Dipeptides) |

| Yield for >30 AA Peptides | Low (Accumulation of deletion sequences) | High (Convergent assembly reduces cumulative losses) |

| Purification Complexity | High (Difficult separation of n-1 impurities) | Low (Significant MW differences between fragments) |

| Epimerization Risk | Low (Stepwise addition to resin) | Moderate (Mitigated by optimized coupling reagents) |

| Scalability | Limited by resin loading capacity | Highly scalable (Solution-phase intermediate steps) |

Experimental Protocols: Self-Validating Systems

To ensure absolute scientific integrity, the following protocols are designed as self-validating systems. Each critical step contains an analytical checkpoint to confirm causality and prevent the propagation of errors.

Protocol 1: N-Terminal Elongation (Solution-Phase Coupling)

Objective: Couple an Fmoc-protected amino acid to the free amine of the dipeptide.

-

Neutralization: Dissolve 1.0 eq of H-Glu(OtBu)-Leu-OMe·HCl in anhydrous DMF. Add 2.0 eq of N,N-Diisopropylethylamine (DIPEA) to neutralize the HCl salt and liberate the free amine.

-

Activation: In a separate vessel, activate the incoming amino acid (e.g., Fmoc-Ala-OH, 1.1 eq) using 1.1 eq HATU and 2.0 eq DIPEA in DMF for 3 minutes. Causality: Pre-activation ensures the highly reactive O-At ester is formed before introduction to the nucleophile, accelerating the reaction.

-

Coupling: Combine the activated amino acid with the dipeptide solution. Stir at ambient temperature for 90 minutes.

-

Validation Checkpoint: Perform LC-MS analysis. The reaction is self-validated when the starting dipeptide peak (MW 330.4 for the free base) completely disappears, replaced by the target mass of the tripeptide.

-

Workup: Dilute with EtOAc, wash sequentially with 5% KHSO 4 , saturated NaHCO 3 , and brine. Dry over Na 2 SO 4 and concentrate in vacuo.

Protocol 2: Selective C-Terminal Saponification

Objective: Remove the methyl ester to generate a free carboxylic acid for fragment condensation.

-

Solubilization: Dissolve the Fmoc-AA-Glu(OtBu)-Leu-OMe intermediate in a 3:1 mixture of THF/H 2 O.

-

Hydrolysis: Cool the reaction strictly to 0°C. Add 1.1 eq of LiOH·H 2 O dropwise. Causality: Maintaining 0°C and using a mild base like LiOH prevents the premature cleavage of the base-labile Fmoc group and suppresses the base-catalyzed epimerization of the Leucine α -carbon.

-

Validation Checkpoint: Monitor via LC-MS. The target mass must shift from [M+H]+ to [M+H]+−14 Da (representing the loss of the -CH 3 group and replacement with -H). Critical Failure Mode: If a mass shift of −236 Da is observed, the Fmoc group has been cleaved; this indicates the temperature exceeded 5°C or excess base was used.

-

Quenching: Acidify the mixture to pH 3 using 1M HCl to protonate the carboxylate. Extract with DCM, wash with brine, dry, and concentrate.

Protocol 3: Convergent Fragment Condensation

Objective: Couple the newly generated free-acid fragment to a resin-bound peptide.

-

Activation Strategy: Dissolve the Fmoc-AA-Glu(OtBu)-Leu-OH fragment in DMF. Add 1.0 eq of DIC (Diisopropylcarbodiimide) and 1.0 eq of OxymaPure.

-

Causality Check: Why not use HATU? Activating a peptide fragment at its C-terminus (Leu) heavily risks oxazolone formation, leading to epimerization (conversion of L-Leu to D-Leu). DIC/OxymaPure provides a highly efficient, neutral coupling environment that suppresses the oxazolone pathway, preserving the stereochemical integrity of the leucine residue.

-

Coupling: Add the activated fragment to the resin-bound peptide. Agitate for 4-12 hours at room temperature.

-

Validation Checkpoint: Perform a micro-cleavage of the resin and analyze via HPLC. The presence of a single, sharp product peak validates the absence of D-Leu epimers.

Application Case Studies

The principles outlined above are not merely theoretical; they form the backbone of several high-profile commercial syntheses:

-

Enfuvirtide (T-20): A 36-amino acid HIV fusion inhibitor. Its commercial viability was only achieved by abandoning linear SPPS in favor of synthesizing three distinct fragments (using dipeptide synthons) and condensing them in solution[3].

-

Insulinotropic Peptides (GLP-1 Agonists): The synthesis of peptides like Liraglutide and Semaglutide relies heavily on hybrid solid/solution phase techniques to manage the complex side-chain lipidation and avoid sequence deletions inherent to their ~30 amino acid backbones[1].

Conclusion

H-Glu(OtBu)-Leu-OMe·HCl is a highly specialized, self-contained synthetic tool. By understanding the causality behind its orthogonal protecting groups and respecting the thermodynamic boundaries of its activation and deprotection, scientists can leverage this dipeptide to bypass the limitations of linear SPPS, enabling the scalable, high-purity manufacturing of next-generation peptide therapeutics.

References

- Title: H-GLU(OTBU)

- Source: google.com (Google Patents)

- Title: DE69926061T2 - METHOD AND COMPOSITIONS FOR THE PEPTIDE SYNTHESIS (T-20)

Sources

Advanced Safety and Handling Protocols for H-Glu(OtBu)-Leu-OMe HCl in Peptide Synthesis

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Technical Whitepaper & Methodological Guide

Executive Summary & Structural Mechanics

The dipeptide derivative H-Glu(OtBu)-Leu-OMe HCl (L-Glutamyl(O-tert-butyl)-L-leucine methyl ester hydrochloride, CAS: 85101-25-3) is a highly versatile building block utilized in both liquid-phase (LPPS) and solid-phase peptide synthesis (SPPS)[1]. Its structural architecture is engineered for orthogonal protection, allowing chemists to selectively manipulate specific functional groups without disturbing the rest of the molecule[2].

Understanding the causality behind its structural features is critical for safe handling and successful synthesis:

-

The HCl Salt (Amine Stabilization): The N-terminus is maintained as a hydrochloride salt. This protonation renders the primary amine non-nucleophilic, preventing premature self-condensation or oxidation during storage[3].

-

The OtBu Ester (Side-Chain Protection): The γ -carboxylic acid of glutamic acid is protected as a tert-butyl ester. This group is highly stable to basic conditions but is acid-labile, typically requiring strong acids like Trifluoroacetic Acid (TFA) for removal[4].

-

The OMe Ester (C-Terminal Protection): The C-terminus of leucine is protected as a methyl ester. This group is stable to acidic conditions but is base-labile, requiring saponification (e.g., NaOH/MeOH) or hydrazinolysis for deprotection[2].

Chemical stability map detailing degradation pathways of H-Glu(OtBu)-Leu-OMe HCl.

The Diketopiperazine (DKP) Threat & Mitigation

The most critical chemical hazard when handling H-Glu(OtBu)-Leu-OMe HCl is not toxicological, but rather the risk of intramolecular aminolysis . Dipeptide methyl esters are notoriously unstable when their N-terminus is freebased. The free primary amine acts as a nucleophile, attacking the C-terminal methyl ester to form a highly stable, six-membered diketopiperazine (DKP) ring, releasing methanol in the process[5].

This spontaneous cyclization irreversibly destroys the building block and terminates any potential chain elongation[6]. The HCl salt is specifically utilized to protonate the amine, neutralizing its nucleophilicity and preventing DKP formation during long-term storage[3]. Consequently, any workflow involving this compound must carefully manage the timing of the "freebasing" step (neutralization of the HCl salt) to ensure that intermolecular coupling outcompetes intramolecular DKP cyclization.

Storage and Handling Dynamics

Because it is an HCl salt, H-Glu(OtBu)-Leu-OMe HCl is inherently hygroscopic. Exposure to ambient humidity will cause the powder to absorb water, leading to two major issues:

-

Stoichiometric Errors: Absorbed water artificially inflates the mass during weighing, leading to an incorrect molar ratio during coupling.

-

Chemical Degradation: Moisture can facilitate the slow hydrolysis of the methyl ester over time.

Quantitative Storage Parameters

| Parameter | Specification | Causality / Rationale |

| Long-term Storage | -20°C, Desiccated | Prevents thermal degradation and completely halts ambient moisture absorption[7]. |

| Short-term (Working) | 4°C, Desiccated | Acceptable for active daily use (up to 1 month) to minimize repetitive freeze-thaw cycles[7]. |

| Atmospheric Control | Argon or N 2 flush | Displaces atmospheric moisture; essential before resealing the primary container. |

| Pre-weighing Prep | Equilibrate to RT (30 min) | Prevents condensation from forming on the cold powder upon opening the vial. |

Experimental Workflows & Protocols

To guarantee a self-validating system where the integrity of the dipeptide is maintained, the following protocols must be strictly adhered to.

Protocol 1: Safe Reconstitution and Desiccation

Objective: To weigh and prepare the dipeptide without introducing atmospheric moisture.

-

Equilibration: Remove the sealed vial of H-Glu(OtBu)-Leu-OMe HCl from the -20°C freezer and place it in a vacuum desiccator. Allow it to equilibrate to room temperature (RT) for at least 30 minutes. Causality: Opening a cold vial in ambient air immediately draws condensation onto the hygroscopic salt, ruining batch integrity.

-

Inert Atmosphere Handling: Transfer the vial to a glove box or a benchtop equipped with a dry Argon/Nitrogen stream.

-

Weighing: Rapidly weigh the required mass into a dry, inert reaction vessel using an analytical balance.

-

Resealing: Flush the stock vial with dry Argon for 10 seconds, seal tightly with Parafilm, and immediately return to -20°C storage.

Protocol 2: In Situ Freebasing and Amide Bond Formation

Objective: To couple the dipeptide to the next amino acid while completely suppressing DKP cyclization.

-

Dissolution: Dissolve the weighed H-Glu(OtBu)-Leu-OMe HCl in anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM). The amine is still protonated (safe).

-

Electrophile Activation: In a separate vessel, pre-activate the incoming N-protected amino acid (e.g., Fmoc-AA-OH) using a coupling reagent like HATU or DIC/Oxyma[2].

-

Electrophile Addition: Add the activated amino acid solution to the dissolved dipeptide HCl salt. Crucial Step: Do not add the base yet.

-

In Situ Freebasing: Slowly add 2.0 to 2.5 equivalents of a non-nucleophilic tertiary base, such as N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM), to the mixture[6].

-

Causality: The base neutralizes the HCl salt, freeing the N-terminus. Because the highly reactive activated electrophile is already present in the solution, the free amine immediately attacks it (intermolecular coupling). This kinetically outcompetes the slower intramolecular attack on the C-terminal OMe ester, effectively bypassing DKP formation.

-

Optimal workflow for coupling H-Glu(OtBu)-Leu-OMe HCl while minimizing DKP formation.

Safety & Occupational Health (EHS)

While H-Glu(OtBu)-Leu-OMe HCl is not highly toxic, standard laboratory safety protocols must be enforced:

-

Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and a standard lab coat are mandatory.

-

Inhalation Hazard: As a fine crystalline powder, it poses a risk of respiratory tract irritation. Weighing and handling should be conducted inside a certified chemical fume hood or localized exhaust ventilation system.

-

Spill Management: In the event of a spill, do not use water initially due to the compound's hygroscopic nature. Carefully sweep the solid into a hazardous waste container, followed by wiping the area with a solvent like isopropanol or ethanol before final aqueous cleaning.

References

- Guidechem. "H-GLU(OTBU)-LEU-OME HCL 85101-25-3". Guidechem.

- MedChemExpress. "H-Glu(OtBu)

- ACS Publications. "Solid-Phase Peptide Synthesis Using a Four-Dimensional (Safety-Catch) Protecting Group Scheme". The Journal of Organic Chemistry.

- Bachem. "Introduction to Peptide Synthesis Methods". Bachem.

- ChemRxiv.

- ACS Publications. "Synthesis of Functionalized, Unsymmetrical 1,3,4,6-Tetrasubstituted 2,5-Diketopiperazines".

- Benchchem. "Technical Support Center: H-Ala-OEt.HCl in Peptide Synthesis". Benchchem.

Sources

Methodological & Application

Application Note: Chemoselective Deprotection of the OtBu Group from H-Glu(OtBu)-Leu-OMe HCl

Executive Summary

The selective removal of the tert-butyl ester (OtBu) protecting group from the side chain of glutamic acid is a foundational transformation in peptide synthesis. When working with the dipeptide H-Glu(OtBu)-Leu-OMe HCl , the objective is to liberate the free γ-carboxylic acid of the glutamate residue without compromising the C-terminal methyl ester (OMe) or causing unwanted side reactions. This guide provides a comprehensive, self-validating methodology for this deprotection, offering field-proven insights into reagent selection, carbocation scavenging, and salt-form preservation.

Mechanistic Rationale & Causality

The deprotection of OtBu esters proceeds via an acid-catalyzed unimolecular alkyl-oxygen cleavage (A_AL1 mechanism)[1]. The addition of a strong Brønsted acid protonates the ester oxygen, leading to the expulsion of a highly stable tert-butyl carbocation and the liberation of the free carboxylic acid.

Causality in Reaction Design:

-

Fate of the Carbocation: The generated tert-butyl cation is highly reactive. If left unchecked, it can alkylate the peptide backbone or undergo transesterification. To prevent this, nucleophilic scavengers such as triisopropylsilane (TIS) and water are introduced to irreversibly trap the cation[2].

-

Orthogonality to the Methyl Ester: Acid-catalyzed hydrolysis of methyl esters requires an excess of water and high heat. Under the near-anhydrous, room-temperature acidic conditions used for OtBu cleavage, the C-terminal OMe group remains completely intact.

Acid-catalyzed cleavage mechanism of the OtBu protecting group and cation scavenging pathways.

Strategic Reagent Selection: The "Salt Exchange" Dilemma

While Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) is the industry standard for OtBu removal[1], its use on a substrate that is already an HCl salt (H-Glu(OtBu)-Leu-OMe HCl ) introduces a critical complication: Salt Exchange .

Because TFA is used in massive molar excess, the final isolated peptide will almost certainly precipitate as the TFA salt rather than the original HCl salt. If maintaining the hydrochloride salt form is critical for downstream biological assays or formulation, an alternative approach using anhydrous HCl in dioxane is required[3].

Quantitative Comparison of Deprotection Strategies

| Parameter | Protocol A: TFA / DCM Method | Protocol B: HCl / Dioxane Method |

| Acid Concentration | 50% (v/v) | 4.0 M |

| Reaction Temperature | 0 °C → 25 °C | 25 °C |

| Reaction Time | 1.0 – 2.0 hours | 2.0 – 4.0 hours |

| Scavenger Cocktail | 2.5% TIS, 2.5% H₂O | Not strictly required, 1% H₂O optional |

| Final N-Terminal Salt | Trifluoroacetate (TFA⁻) | Hydrochloride (Cl⁻) |

| C-Terminal OMe Stability | >99% (Stable) | >99% (Stable) |

| Yield Expectation | 90 – 95% | 85 – 90% |

Experimental Workflows

Step-by-step experimental workflow for the acid-mediated deprotection and isolation of the peptide.

Protocol A: Standard TFA/DCM Cleavage (High Yield, Yields TFA Salt)

Use this protocol if the counterion identity is flexible and maximum reaction speed is desired.

-

Preparation: In a round-bottom flask, dissolve 1.0 mmol of H-Glu(OtBu)-Leu-OMe HCl in 5.0 mL of anhydrous Dichloromethane (DCM).

-

Scavenger Addition: Add 250 µL of Triisopropylsilane (TIS) and 250 µL of deionized water. Stir briefly to homogenize.

-

Acidification: Cool the flask to 0 °C using an ice bath. Slowly add 5.0 mL of neat Trifluoroacetic Acid (TFA) dropwise over 5 minutes.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature (25 °C). Stir vigorously for 1.5 to 2 hours.

-

Concentration: Once complete, concentrate the reaction mixture under reduced pressure (rotary evaporation) to approximately 2.0 mL. Do not evaporate to total dryness to avoid trapping residual TFA.

-

Self-Validating Precipitation: Add the concentrated oil dropwise into 40 mL of ice-cold diethyl ether while vortexing.

-

Causality Check: The fully deprotected dipeptide is highly polar and will instantly form a white precipitate. The lipophilic scavengers (TIS), trapped byproducts (tBu-TIS), and residual TFA remain soluble in the ether[3].

-

-

Isolation: Centrifuge at 4000 rpm for 5 minutes. Decant the ether supernatant. Wash the pellet twice more with 20 mL of cold ether, centrifuge, and dry the final white powder under high vacuum overnight.

Protocol B: Anhydrous HCl/Dioxane Cleavage (Preserves HCl Salt)

Use this protocol if maintaining the N-terminal Hydrochloride salt is strictly required.

-

Preparation: Place 1.0 mmol of H-Glu(OtBu)-Leu-OMe HCl in a dry round-bottom flask under an inert atmosphere (Nitrogen/Argon).

-

Acidification: Add 10.0 mL of a commercially available 4.0 M HCl solution in anhydrous dioxane[3].

-

Reaction: Stir the suspension/solution at room temperature for 3 to 4 hours. The reaction is slower than TFA but avoids counterion exchange.

-

Concentration: Evaporate the dioxane and excess HCl under reduced pressure. Co-evaporate twice with 5 mL of anhydrous DCM to remove residual HCl gas.

-

Precipitation & Isolation: Triturate the resulting residue with 30 mL of cold diethyl ether to induce precipitation. Centrifuge, decant, and dry the pellet under high vacuum.

Analytical Validation

To ensure the protocol acts as a self-validating system, researchers must confirm the cleavage via Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Mass Shift Analysis: The loss of the tert-butyl group corresponds to an exact mass reduction of 56.06 Da (loss of C₄H₈).

-

Validation Checkpoint: Analyze the starting material and the isolated powder. The [M+H]⁺ peak must shift down by exactly 56 Da. Furthermore, the retention time on a reverse-phase C18 column will shift significantly earlier (becoming more polar) due to the unmasking of the hydrophilic carboxylic acid.

Sources

Advanced Application Note: Utilizing H-Glu(OtBu)-Leu-OMe HCl in Convergent Peptide Synthesis

Strategic Rationale in Bioactive Peptide Development

The synthesis of complex, long-chain bioactive peptides—such as the HIV fusion inhibitor T-20 (Enfuvirtide)[1] or the GLP-2 analog Apraglutide[2]—often exceeds the practical limits of linear Solid-Phase Peptide Synthesis (SPPS). As peptide chains elongate beyond 30–40 residues, aggregation, steric hindrance, and incomplete couplings drastically reduce overall yield and purity.

To circumvent these limitations, drug development professionals employ convergent peptide synthesis (fragment condensation). This strategy relies on pre-synthesized, highly purified short peptide building blocks. H-Glu(OtBu)-Leu-OMe HCl (CAS: 85101-25-3, MW: 366.88 g/mol )[3] is a premier dipeptide building block engineered specifically for this purpose.

Mechanistic Advantages of the Protective Group Strategy

The molecular architecture of H-Glu(OtBu)-Leu-OMe HCl provides a perfectly orthogonal system for multidirectional chain elongation:

-

N-Terminus (HCl Salt): The amine is stabilized as a hydrochloride salt, preventing premature degradation, diketopiperazine formation, or spontaneous cyclization during storage. It can be readily liberated in situ using a non-nucleophilic base (e.g., DIPEA)[4].

-

Glutamate Side Chain (OtBu): The tert-butyl ester protects the γ -carboxylic acid of Glutamate. It is completely stable to the basic conditions used for Fmoc removal and methyl ester saponification, but is easily cleaved by strong acids (e.g., Trifluoroacetic acid, TFA) during final global deprotection[5].

-

C-Terminus (OMe): The methyl ester provides robust protection during N-terminal elongation. Unlike standard SPPS linkers, the OMe group allows the dipeptide to be manipulated in solution-phase peptide synthesis (LPPS). It can be selectively removed via mild alkaline hydrolysis (saponification) when C-terminal extension is required[6].

Workflow Visualization

The following diagram illustrates the logical progression of incorporating H-Glu(OtBu)-Leu-OMe HCl into a larger bioactive peptide sequence.

Convergent peptide synthesis workflow utilizing H-Glu(OtBu)-Leu-OMe HCl as a building block.

Quantitative Analysis: Coupling Reagent Efficacy

When coupling an incoming amino acid (e.g., Fmoc-Ser(tBu)-OH) to the N-terminus of H-Glu(OtBu)-Leu-OMe, the choice of coupling reagent dictates the reaction kinetics and the suppression of epimerization. Because the dipeptide's N-terminus can present mild steric hindrance, highly reactive aminium/uronium or phosphonium salts are preferred over standard carbodiimides.

Table 1: Comparison of Coupling Reagents for N-Terminal Elongation

| Coupling Reagent | Active Ester Generated | Relative Reactivity | Epimerization Risk | Mechanistic Rationale & Application |

| HATU | OAt | Very High | Low | Pyridine nitrogen provides anchimeric assistance; ideal for hindered couplings. |

| PyBOP | OBt | High | Low | Phosphonium-based; does not cause guanidinylation of the free amine if used in excess. |

| COMU | Oxyma | Very High | Low | Greener alternative to HATU; highly efficient with excellent byproduct solubility[6]. |

| EDCI / HOBt | OBt | Moderate | Low | Standard for LPPS; water-soluble urea byproduct allows for easy aqueous workup. |

Validated Experimental Protocols

The following protocols provide a self-validating system for utilizing H-Glu(OtBu)-Leu-OMe HCl. Every step includes built-in causality and verification checkpoints to ensure scientific integrity.

Protocol A: N-Terminal Elongation via Solution-Phase Coupling

Objective: Couple an Fmoc-protected amino acid to the N-terminus of the dipeptide.

Mechanistic Causality: The HCl salt of the dipeptide must be neutralized to generate a nucleophilic free amine. We utilize HATU/DIPEA because the OAt active ester formed by HATU accelerates the amidation process, preventing off-target side reactions.

-

Preparation of the Active Ester: In a dry round-bottom flask under inert atmosphere (N₂), dissolve the incoming amino acid (e.g., Fmoc-Ser(tBu)-OH, 1.1 equiv.) and HATU (1.1 equiv.) in anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of 0.1 M.

-

Pre-activation: Add N,N-Diisopropylethylamine (DIPEA, 2.0 equiv.) to the mixture. Stir for 3 minutes at room temperature. Note: The solution will turn pale yellow, indicating the formation of the active OAt ester.

-

In Situ Neutralization & Coupling: In a separate vial, dissolve H-Glu(OtBu)-Leu-OMe HCl (1.0 equiv.) in a minimal amount of DMF. Add DIPEA (1.2 equiv.) to neutralize the HCl salt. Immediately transfer this solution dropwise into the pre-activated ester mixture.

-

Reaction Propagation: Stir the reaction at room temperature for 1–2 hours.

-

Self-Validation (Reaction Monitoring): Monitor the reaction via LC-MS. The disappearance of the peak at m/z 331.2 [M−HCl+H]+ (free amine of the dipeptide) and the appearance of the target product mass confirms quantitative coupling.

-

Workup: Dilute the mixture with Ethyl Acetate (EtOAc). Wash the organic layer sequentially with 5% aqueous citric acid (removes unreacted amines), saturated aqueous NaHCO₃ (removes unreacted acids), and brine. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

Protocol B: Selective C-Terminal Saponification

Objective: Hydrolyze the methyl ester (OMe) to a free carboxylic acid for subsequent fragment condensation.

Mechanistic Causality: The methyl ester must be removed without disturbing the acid-labile OtBu group or the base-labile Fmoc group (if present). Lithium hydroxide (LiOH) is specifically chosen over NaOH or KOH. The lithium ion strongly coordinates with the carbonyl oxygen, facilitating a milder hydrolysis that significantly suppresses racemization at the α -carbon of the Leucine residue[7].

-

Solvent System Preparation: Dissolve the elongated peptide methyl ester (from Protocol A) in a 3:1:1 mixture of Tetrahydrofuran (THF), Methanol (MeOH), and Water. Note: This specific solvent ratio ensures complete solubility of the hydrophobic peptide while providing the necessary aqueous environment for hydrolysis.

-

Hydrolysis: Cool the solution to 0 °C in an ice bath. Add Lithium Hydroxide monohydrate (LiOH·H₂O, 2.5 equiv.) in one portion[6].

-

Reaction Propagation: Stir the mixture at 0 °C for 1 hour, then allow it to slowly warm to room temperature. Stir for an additional 2–3 hours.

-

Self-Validation (Reaction Monitoring): Perform Thin-Layer Chromatography (TLC). The product will have a significantly lower Retention Factor ( Rf ) than the starting material due to the newly exposed, highly polar carboxylic acid.

-

Quenching and Extraction: Carefully acidify the reaction mixture to pH ~3.0 using 1 M HCl at 0 °C. Critical Step: Do not drop the pH below 3.0, as highly acidic conditions risk premature cleavage of the OtBu side-chain protecting group.

-

Isolation: Extract the aqueous layer three times with EtOAc. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the free-acid peptide fragment, ready for downstream solid-phase or solution-phase fragment condensation.

References

- Guidechem. "H-GLU(OTBU)-LEU-OME HCL 85101-25-3 wiki". Guidechem.

- Benchchem. "A Comparative Guide to H-Glu-OMe and Fmoc-Glu(OtBu)-OH in Peptide Synthesis". Benchchem.

- Benchchem. "Application Notes and Protocols for Fmoc-Glu(OtBu)-OH Coupling Reactions in Solid-Phase Peptide Synthesis". Benchchem.

- Google Patents. "JP2002507576A - Methods and compositions for peptide synthesis". Google Patents.

- Google Patents. "CN111518192A - Preparation method of Apraglutide". Google Patents.

- Sigma-Aldrich. "Peptide Coupling Reagents Guide". Sigma-Aldrich.

- Benchchem. "Application Notes and Protocols for DL-Threonine Methyl Ester Hydrochloride in Peptide Synthesis". Benchchem.

- ACS Publications. "Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis". The Journal of Organic Chemistry.

Sources

- 1. JP2002507576A - Methods and compositions for peptide synthesis - Google Patents [patents.google.com]

- 2. CN111518192A - Preparation method of Apraglutide - Google Patents [patents.google.com]

- 3. wap.guidechem.com [wap.guidechem.com]

- 4. benchchem.com [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

Application Note: NMR Analysis of H-Glu(OtBu)-Leu-OMe HCl

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of molecules, providing unparalleled insight into the connectivity and spatial arrangement of atoms.[1][2] This application note provides a comprehensive guide for the NMR analysis of the dipeptide derivative, L-Glutamic acid (γ-tert-butyl ester)-L-leucine (methyl ester) hydrochloride (H-Glu(OtBu)-Leu-OMe HCl). This compound is a common building block in peptide synthesis, where protecting groups like tert-butyl (OtBu) and methyl ester (OMe) are employed to control reaction selectivity.[3][4][5][6] Verifying the structural integrity of such intermediates is critical for the success of multi-step peptide syntheses in academic research and drug development.

This guide is designed for researchers, scientists, and drug development professionals. It will detail not just the protocols for data acquisition but also the underlying scientific rationale for experimental choices and a systematic approach to spectral interpretation, leveraging both one-dimensional (1D) and two-dimensional (2D) NMR techniques.

Molecular Structure and Key Features

Understanding the molecular structure is the first step in predicting and interpreting its NMR spectrum. H-Glu(OtBu)-Leu-OMe HCl is a dipeptide salt with several key functional groups that will give rise to distinct NMR signals.

Structure: (S)-tert-butyl 4-amino-5-(((S)-1-methoxy-4-methyl-1-oxopentan-2-yl)amino)-5-oxopentanoate hydrochloride[7]

Key Structural Features for NMR:

-

Two Chiral Centers: At the α-carbons of both the glutamic acid and leucine residues.

-

Amide Bond: Linking the two amino acid residues.

-

Protecting Groups:

-

Free N-terminus: Present as a hydrochloride salt.

-

Aliphatic Side Chains: The isobutyl group of leucine and the ethyl group of the glutamic acid backbone.

The presence of these groups leads to a complex but interpretable set of NMR signals. A systematic analysis using 1D and 2D NMR is essential for unambiguous assignment of all proton and carbon resonances.[11][12]

Experimental Design and Rationale

A multi-faceted NMR approach is recommended for the complete characterization of H-Glu(OtBu)-Leu-OMe HCl. The workflow is designed to first obtain a general overview with 1D spectra and then resolve ambiguities and confirm connectivities using 2D correlation experiments.

Logical Workflow for NMR Analysis

Caption: Workflow for NMR analysis of the dipeptide.

Causality Behind Experimental Choices

-

Solvent Selection (DMSO-d₆): Deuterated dimethyl sulfoxide (DMSO-d₆) is chosen for several reasons. Firstly, its ability to dissolve a wide range of organic molecules, including peptide derivatives, is excellent.[13] Secondly, and crucially, it allows for the observation of exchangeable protons, such as those on the N-terminus (NH₃⁺) and the amide (NH), which would be lost in deuterated protic solvents like D₂O or CD₃OD due to rapid deuterium exchange.[9]

-

1D ¹H NMR: This is the foundational experiment. It provides initial information on the types of protons present (aliphatic, α-protons, amide, etc.), their relative numbers (through integration), and their local electronic environment (chemical shift). The characteristic sharp singlet of the tert-butyl group serves as an excellent internal reference point.[10][14]

-

1D ¹³C NMR: This experiment provides a count of the unique carbon environments in the molecule. While ¹³C NMR is less sensitive than ¹H NMR, it is essential for confirming the carbon skeleton.[15] The chemical shifts of the carbonyl carbons are particularly informative about the ester and amide functionalities.[16]

-

2D ¹H-¹H COSY (Correlation Spectroscopy): This experiment is critical for establishing proton-proton coupling networks (spin systems).[17] It allows us to trace the connectivity of protons that are two to three bonds apart. For this dipeptide, COSY will be instrumental in connecting the α-proton of each amino acid to its respective side-chain protons, confirming the integrity of both the glutamic acid and leucine fragments.[18][19][20]

-

2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached (one-bond C-H correlation).[17][18][19] It is the most reliable way to assign the carbon resonances by linking them to the already-assigned proton signals from the ¹H and COSY spectra.[20] This is especially powerful for distinguishing between the numerous CH, CH₂, and CH₃ groups in the molecule.

Protocols

Part 1: Sample Preparation

-

Weighing: Accurately weigh 5-10 mg of H-Glu(OtBu)-Leu-OMe HCl into a clean, dry vial. For peptides, a concentration of 1-5 mM is generally recommended for good signal-to-noise.[21][22]

-

Dissolution: Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Mixing: Gently vortex or sonicate the vial until the sample is completely dissolved.

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's probe (typically ~4 cm).

-

Labeling: Clearly label the NMR tube with the sample identity and date.

Part 2: NMR Data Acquisition

The following parameters are provided as a starting point for a 500 MHz NMR spectrometer and may require optimization.

| Experiment | Parameter | Recommended Value | Rationale |

| 1D ¹H | Pulse Program | Standard (e.g., zg30) | A 30-degree pulse allows for faster relaxation and a shorter experimental time. |

| Spectral Width | 12 ppm | To ensure all proton signals, from aliphatic to amide, are captured. | |

| Number of Scans | 16-64 | To achieve adequate signal-to-noise. | |

| Relaxation Delay (d1) | 2 s | Allows for sufficient relaxation of protons between scans. | |

| 1D ¹³C | Pulse Program | Standard with proton decoupling | To simplify the spectrum to singlets and enhance signal via the Nuclear Overhauser Effect (NOE). |

| Spectral Width | 220 ppm | To cover the full range of carbon chemical shifts, from aliphatic to carbonyl. | |

| Number of Scans | 1024-4096 | ¹³C is much less sensitive than ¹H, requiring more scans. | |

| Relaxation Delay (d1) | 2 s | Standard delay for most carbon experiments. | |

| 2D ¹H-¹H COSY | Pulse Program | Standard (e.g., cosygpqf) | Gradient-selected COSY provides cleaner spectra with fewer artifacts. |

| Spectral Width (F1, F2) | 12 ppm | Must match the 1D ¹H spectral width. | |

| Data Points | 2048 (F2) x 256 (F1) | Provides good resolution in the direct dimension and sufficient resolution in the indirect dimension. | |

| Number of Scans | 4-8 per increment | Balances sensitivity with total experiment time. | |

| 2D ¹H-¹³C HSQC | Pulse Program | Standard (e.g., hsqcedetgpsisp2.2) | Edited HSQC allows for phase-based differentiation of CH/CH₃ (positive) and CH₂ (negative) signals. |

| Spectral Width (F2) | 12 ppm (¹H) | Matches the proton dimension. | |

| Spectral Width (F1) | 165 ppm (¹³C) | Focused on the aliphatic and α-carbon region for better resolution. | |

| Data Points | 2048 (F2) x 256 (F1) | Standard resolution for routine HSQC. | |

| Number of Scans | 8-16 per increment | To achieve good sensitivity for the less abundant ¹³C isotope. |

Data Analysis and Interpretation

Predicted ¹H NMR Spectral Data

The following table outlines the expected proton signals, their multiplicities, and approximate chemical shifts in DMSO-d₆.

| Assignment | Residue | Proton(s) | Approx. δ (ppm) | Multiplicity | Integration |

| Leu Side Chain | Leucine | δ-CH₃ | 0.8 - 0.9 | Doublet (2x) | 6H |

| OtBu Group | Glutamic Acid | (CH₃)₃ | ~1.4 | Singlet | 9H |

| Leu Side Chain | Leucine | γ-CH | 1.5 - 1.7 | Multiplet | 1H |

| Leu Side Chain | Leucine | β-CH₂ | 1.7 - 1.9 | Multiplet | 2H |

| Glu Side Chain | Glutamic Acid | β-CH₂ | 1.9 - 2.1 | Multiplet | 2H |

| Glu Side Chain | Glutamic Acid | γ-CH₂ | 2.3 - 2.5 | Triplet | 2H |

| OMe Group | Leucine | OCH₃ | ~3.6 | Singlet | 3H |

| Glu α-CH | Glutamic Acid | α-CH | 3.9 - 4.1 | Multiplet | 1H |

| Leu α-CH | Leucine | α-CH | 4.2 - 4.4 | Multiplet | 1H |

| N-Terminus | Glutamic Acid | NH₃⁺ | 8.0 - 8.5 | Broad Singlet | 3H |

| Amide NH | Peptide Bond | NH | 8.5 - 9.0 | Doublet | 1H |

Note: Chemical shifts are predictive and can be influenced by concentration and pH.[9]

Step-by-Step Interpretation

-

Identify Key Singlets: Locate the prominent singlet for the OtBu group around 1.4 ppm and the singlet for the OMe group around 3.6 ppm.[8][10] Their integrations (9H and 3H, respectively) are confirmatory.

-

Assign Amide and Amino Protons: Identify the exchangeable protons in the downfield region (>8.0 ppm). The amide proton should appear as a doublet due to coupling with the Leu α-CH. The NH₃⁺ protons will likely be a broad singlet.

-

Use COSY to Trace Spin Systems:

-

Start with the well-resolved amide NH doublet. It will show a cross-peak to the Leu α-CH.

-

From the Leu α-CH, trace the correlations to the Leu β-CH₂ protons.

-

From the Leu β-CH₂, trace the correlation to the Leu γ-CH.

-

Finally, from the Leu γ-CH, trace the correlations to the two Leu δ-CH₃ doublets. This completes the assignment of the entire Leucine spin system.

-

Similarly, start from the Glu α-CH and trace its connectivity to the Glu β-CH₂ and subsequently to the Glu γ-CH₂.

-

Caption: COSY correlation map for the dipeptide spin systems.

-

Use HSQC to Assign Carbons: Once the protons are assigned, use the HSQC spectrum to transfer these assignments to their directly attached carbons. For each cross-peak in the HSQC spectrum, the ¹H coordinate corresponds to a known proton, and the ¹³C coordinate identifies its attached carbon. This will allow for the unambiguous assignment of all protonated carbons. Quaternary carbons (amide and ester carbonyls, C(CH₃)₃) will not appear in the HSQC spectrum.[19]

Predicted ¹³C NMR Spectral Data

| Assignment | Residue | Carbon | Approx. δ (ppm) |

| Leu Side Chain | Leucine | δ-CH₃ | 21 - 24 |

| Leu Side Chain | Leucine | γ-CH | ~25 |

| OtBu Group | Glutamic Acid | C(CH₃)₃ | ~28 |

| Glu Side Chain | Glutamic Acid | β-CH₂ | ~30 |

| Glu Side Chain | Glutamic Acid | γ-CH₂ | ~31 |

| Leu Side Chain | Leucine | β-CH₂ | ~40 |

| Glu α-C | Glutamic Acid | α-CH | ~52 |

| OMe Group | Leucine | OCH₃ | ~53 |

| Leu α-C | Leucine | α-CH | ~54 |

| OtBu Group | Glutamic Acid | C(CH₃)₃ | ~80 |

| Amide Carbonyl | Peptide Bond | C=O | ~171 |

| Ester Carbonyl | Leucine | C=O | ~173 |

| Ester Carbonyl | Glutamic Acid | C=O | ~174 |

Note: Carbonyl chemical shifts are particularly sensitive to the solvent environment.[16][23]

Conclusion

The structural verification of protected peptide fragments like H-Glu(OtBu)-Leu-OMe HCl is a critical quality control step in synthetic chemistry. By employing a logical sequence of 1D and 2D NMR experiments, researchers can unambiguously confirm the identity and purity of their target molecule. The combination of ¹H, ¹³C, COSY, and HSQC spectra provides a self-validating system for complete proton and carbon resonance assignment. This application note serves as a robust protocol and interpretive guide, enabling scientists to confidently characterize this and similar peptide-based molecules, ensuring the integrity of their synthetic endeavors.

References

- Vertex AI Search. (n.d.). NMR sample preparation guidelines.

- Huber, T., et al. (n.d.). O-tert-Butyltyrosine, an NMR tag for high-molecular-weight systems and measurements of submicromolar ligand binding affinities. SciSpace.

- Ortega, G., et al. (n.d.). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. PMC.

- BenchChem. (n.d.). Interpreting the NMR Spectrum of tert-Butyl (4-hydroxybutan-2-yl)carbamate.

- Creative Proteomics. (n.d.). NMR-Based Peptide Structure Analysis.

- ResearchGate. (2019, October 15). 2D- NMR what is the different between COSY and HSQC??.

- Moser, A. (2026, February 26). t-Butyl group towers over other 1H resonances. ACD/Labs.

- Slideshare. (n.d.). 2D NMR Spectroscopy.

- University of Leicester. (2011, February 16). NMR Sample Preparation Guidelines.

- Mishra, N., & Coutinho, E. (n.d.). NMR in structural determination of proteins and peptides. NMIMS Pharmacy.

- Zerbe, O., & Bader, R. (n.d.). Peptide NMR.

- SARomics. (n.d.). Protein & Peptide NMR Spectroscopy : Practical Aspects.

- Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy.

- Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation.

- Nagadi, N. (2020, December 18). Structure Determination of Peptides by simple 2D NMR Spectroscopy. YouTube.

- Jones, G. (2008, August 31). The power of NMR: in two and three dimensions. Royal Society of Chemistry.

- Journal of Chemical Education. (2014, October 2). Dipeptide Structural Analysis Using Two-Dimensional NMR for the Undergraduate Advanced Laboratory. ACS Publications.

- Guidechem. (n.d.). H-GLU(OTBU)-LEU-OME HCL 85101-25-3 wiki.

- MDPI. (2022, February 9). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.

- Doc Brown. (n.d.). 1H NMR spectrum of 2-methylpropan-2-ol - (tert-butyl alcohol).

- Springer Nature Experiments. (n.d.). Peptide Structure Determination by NMR.

- Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.

- University of Wisconsin-Madison. (n.d.). 13C Chemical Shift Effects on sp3 Carbons.

- Oregon State University. (2022, March 9). 13C NMR Chemical Shift.

- SciSpace. (n.d.). Amino Acid-Protecting Groups.

- Hughes, A. B. (Ed.). (2011). Amino Acids, Peptides and Proteins in Organic Chemistry. Vol.

- IIT Bombay. (2020, October 26). Protecting Groups.

Sources

- 1. pharmacy.nmims.edu [pharmacy.nmims.edu]

- 2. youtube.com [youtube.com]

- 3. peptide.com [peptide.com]

- 4. scispace.com [scispace.com]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. chem.iitb.ac.in [chem.iitb.ac.in]

- 7. wap.guidechem.com [wap.guidechem.com]

- 8. scispace.com [scispace.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. acdlabs.com [acdlabs.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Peptide Structure Determination by NMR | Springer Nature Experiments [experiments.springernature.com]

- 13. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. C4H10O (CH3)3COH 2-methylpropan-2-ol low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 tert-butyl alcohol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 16. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions | MDPI [mdpi.com]

- 17. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 18. researchgate.net [researchgate.net]

- 19. emerypharma.com [emerypharma.com]

- 20. The power of NMR: in two and three dimensions | Feature | RSC Education [edu.rsc.org]

- 21. nmr-bio.com [nmr-bio.com]

- 22. Protein & Peptide NMR Spectroscopy : Practical Aspects [saromics.com]

- 23. organicchemistrydata.org [organicchemistrydata.org]

Application Note: High-Efficiency Peptide Library Generation Using H-Glu(OtBu)-Leu-OMe HCl

Target Audience: Researchers, scientists, and drug development professionals. Focus: Convergent Peptide Synthesis (CPS), Combinatorial Chemistry, and Solution-Phase/Solid-Phase Workflows.

Introduction and Mechanistic Insights

The synthesis of complex peptide libraries—particularly those targeting proteases, protein-protein interactions (PPIs), or specific enzymatic pathways like Vitamin K-dependent carboxylase—requires highly pure, orthogonally protected building blocks. H-Glu(OtBu)-Leu-OMe HCl (CAS 85101-25-3)[1] is a specialized dipeptide synthon designed for both solution-phase combinatorial chemistry and Convergent Solid-Phase Peptide Synthesis (CSPPS).

Causality in Synthon Design

Why utilize a pre-formed dipeptide rather than sequential monomeric coupling?

-

Bypassing Steric Hindrance: Sequential coupling of bulky, sterically hindered amino acids often leads to incomplete reactions and deletion sequences. Pre-formed dipeptides bypass the most difficult coupling steps[2].

-

Epimerization Control: In N-to-C directed (inverse) synthesis or fragment condensation, activating a C-terminal amino acid often leads to oxazolone formation and subsequent racemization. Using a dipeptide with a pre-established, stereochemically pure peptide bond mitigates this risk at the critical junction[3].

-

Orthogonal Protection Strategy:

-

N-Terminus (H- · HCl): The hydrochloride salt stabilizes the free amine, preventing premature degradation or spontaneous diketopiperazine (DKP) formation during storage[4]. It requires mild neutralization (e.g., with N,N-Diisopropylethylamine, DIEA) immediately prior to coupling.

-

Side Chain (OtBu): The tert-butyl ester protects the γ -carboxylic acid of Glutamic acid. It is completely stable to basic conditions but highly labile to Trifluoroacetic acid (TFA), allowing global deprotection at the final stage[5].

-

C-Terminus (OMe): The methyl ester is stable to standard acidic and basic coupling conditions (Fmoc/tBu chemistry). It can serve as the permanent C-terminus for solution-phase libraries (e.g., Boc-Glu-Glu-Leu-OMe substrates)[6] or be selectively removed via mild saponification for subsequent solid-phase fragment condensation.

-

Experimental Workflows and Protocols

To ensure a self-validating system, the following protocols incorporate built-in quality control checkpoints (e.g., LC-MS monitoring, Kaiser tests).

Protocol A: Solution-Phase N-Terminal Elongation (Library Generation)

This protocol is ideal for generating substrate libraries for enzymes such as Vitamin K-dependent carboxylase, which recognize specific Glu-Leu motifs[7].

Reagents: H-Glu(OtBu)-Leu-OMe HCl, Fmoc-AA-OH (library monomers), HATU, DIEA, DMF.

-

Neutralization and Pre-activation:

-

Dissolve 1.0 eq of Fmoc-AA-OH and 1.0 eq of HATU in anhydrous DMF (0.2 M concentration).

-

Add 2.0 eq of DIEA. Stir for 2 minutes to form the active OAt ester.

-

-

Dipeptide Addition:

-

In a separate vial, dissolve 1.1 eq of H-Glu(OtBu)-Leu-OMe HCl in DMF. Add 1.1 eq of DIEA to neutralize the HCl salt.

-

Add the neutralized dipeptide solution to the activated Fmoc-AA-OH mixture.

-

-

Reaction and Monitoring:

-

Stir at room temperature for 1–2 hours.

-

Self-Validation: Monitor reaction completion via LC-MS. The disappearance of the H-Glu(OtBu)-Leu-OMe mass ( [M+H]+=331.4 for the free base) indicates complete conversion.

-

-

Workup:

-

Quench with water, extract with Ethyl Acetate (EtOAc). Wash the organic layer with 5% NaHCO3 , 1M KHSO4 , and brine to remove unreacted monomers and coupling byproducts.

-

Protocol B: C-Terminal Saponification for Convergent SPPS

To utilize this dipeptide as an N-terminal fragment in CSPPS, the methyl ester must be converted to a free carboxylic acid without epimerizing the Leucine residue.

-

Solvent Preparation: Dissolve the N-protected dipeptide (e.g., Fmoc-X-Glu(OtBu)-Leu-OMe) in a 3:1:1 mixture of THF/MeOH/ H2O .

-

Mild Saponification: Cool the solution to 0°C in an ice bath. Slowly add 1.2 eq of Lithium Hydroxide (LiOH) monohydrate.

-

Monitoring: Stir at 0°C for 2 hours. Self-Validation: TLC or LC-MS must confirm the shift from the methyl ester to the free acid. Strict temperature control (0°C) is mandatory to prevent base-catalyzed racemization of the C-terminal Leucine.

-

Acidification and Extraction: Acidify to pH 3 using 1M HCl. Extract immediately with Dichloromethane (DCM), dry over Na2SO4 , and concentrate in vacuo. The resulting fragment is ready for solid-phase coupling.

Workflow Visualization